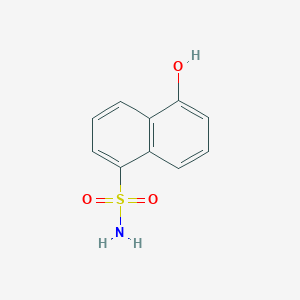

5-Hydroxynaphthalene-1-sulfonamide

Description

Contextualization within Naphthalene-Based Sulfonamide Chemistry

Naphthalene-based sulfonamides are a class of organic compounds characterized by a naphthalene (B1677914) ring system linked to a sulfonamide group (-SO₂NH₂). This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. researchgate.net The naphthalene moiety, a bicyclic aromatic hydrocarbon, provides a rigid and lipophilic scaffold that can be readily functionalized, allowing for the fine-tuning of a molecule's biological and physicochemical properties. The sulfonamide group, a key pharmacophore, is known to participate in crucial hydrogen bonding interactions with biological targets. researchgate.net

5-Hydroxynaphthalene-1-sulfonamide is distinguished by the specific placement of its functional groups: a hydroxyl (-OH) group at the 5-position and a sulfonamide group at the 1-position of the naphthalene ring. drugbank.com This particular arrangement of a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (sulfonamide) group on the naphthalene core creates a unique electronic and steric environment. This environment influences the molecule's reactivity, solubility, and, most importantly, its interaction with biological macromolecules. The chemistry of this compound is an extension of the broader field of naphthalene sulfonic acids and their derivatives, which are crucial intermediates in the synthesis of dyes and pigments. drugbank.comchemicalbook.com

Significance of the this compound Scaffold in Contemporary Academic Inquiry

The this compound scaffold serves as a valuable building block in the design and synthesis of new biologically active molecules. Its inherent structural features make it an attractive starting point for developing inhibitors of various enzymes and receptors. For instance, derivatives of naphthalene-1-sulfonamide (B86908) have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a therapeutic target for metabolic diseases like diabetes and atherosclerosis. researchgate.netpubchase.com

Research has demonstrated that modifications to the naphthalene sulfonamide core can lead to compounds with significant antiproliferative and tubulin polymerization inhibitory activities, highlighting its potential in anticancer drug discovery. nih.govtandfonline.com Specifically, the substitution pattern on the naphthalene ring and the sulfonamide nitrogen can dramatically influence the compound's potency and selectivity. For example, a study on a series of naphthalene-bearing sulfonamide derivatives found that a compound with a naphthalen-1-yl moiety exhibited the most potent antiproliferative activity against certain cancer cell lines. nih.govtandfonline.com

Furthermore, the structural framework of naphthalene sulfonamides has been explored for its potential in targeting other diseases. For instance, some derivatives have been investigated for their activity against Leishmania tarentolae, the causative agent of leishmaniasis. researchgate.net The ability to systematically modify the scaffold allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds and understanding their mechanism of action at a molecular level. researchgate.net The versatility of the this compound scaffold, therefore, positions it as a significant tool in the ongoing quest for novel therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.246 g/mol |

| Monoisotopic Mass | 223.03031432 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 88.8 Ų |

| Complexity | 322 |

| Heavy Atom Count | 15 |

Table generated from data in search result guidechem.com.

Structure

3D Structure

Properties

CAS No. |

17286-26-9 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-hydroxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14) |

InChI Key |

NFVBVKHGDDDCEA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

Other CAS No. |

17286-26-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of the 5-Hydroxynaphthalene-1-sulfonamide Core

The formation of the this compound core relies on the strategic functionalization of naphthalene (B1677914) precursors. These methods can be broadly categorized into multi-step approaches and targeted sulfonation followed by amidation.

Multi-Step Approaches from Naphthalene Precursors

A common route to obtaining the this compound core begins with naphthalene. This process typically involves a sequence of sulfonation, nitration, reduction, and hydrolysis reactions. One patented method describes the production of sodium 5-hydroxynaphthalene-1-sulfonate by first sulfonating naphthalene, followed by nitration, reduction of the nitro group to an amino group, and finally, hydrolysis of the amino group to a hydroxyl group. google.com Another approach involves the alkali fusion of 1-naphthol-5-sulfonic acid to yield 1,5-dihydroxynaphthalene, which can be further functionalized. chemicalbook.com

A notable industrial method for producing sodium 5-hydroxynaphthalene-1-sulphonate involves the high-pressure reaction of disodium (B8443419) 1,5-naphthalenedisulfonate with caustic soda. google.com This process is conducted at elevated temperatures (227-230 °C) and pressures (1-2 MPa) for an extended period. google.com Subsequent cooling, crystallization, and centrifugation yield the desired product with high purity. google.com

The synthesis of the precursor 1-naphthylamine-5-sulfonic acid is also a key multi-step process. chemicalbook.com It typically starts with the sulfonation of refined naphthalene, followed by nitration to introduce a nitro group. Subsequent reduction of the nitro group furnishes the 1-naphthylamine-5-sulfonic acid. google.com

Targeted Sulfonation and Subsequent Amidation Reactions

Direct sulfonation of naphthalene is a fundamental step in many synthetic routes. The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. stackexchange.com Conversely, at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. stackexchange.com This reversible nature of sulfonation allows for strategic control over the position of the sulfonic acid group. stackexchange.com

Once the desired naphthalenesulfonic acid is obtained, it can be converted to the corresponding sulfonyl chloride. The classical method for synthesizing sulfonamides involves the reaction of these sulfonyl chlorides with amines. nih.govnih.gov However, the preparation of sulfonyl chlorides can be cumbersome and often requires harsh reagents. nih.govacs.org

A more direct approach involves the reaction of 1-naphthol (B170400) with chlorosulfonic acid to produce 4-bromo-1-naphthalenesulfonyl chloride, which can then be reacted with various amines to form sulfonamide derivatives. researchgate.net Another method describes the synthesis of N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide by reacting 3,4,5-trimethoxyaniline (B125895) with naphthalene-1-sulfonyl chloride. nih.gov

Modern Approaches for Sulfonamide Moiety Formation

Recent advancements in synthetic chemistry have led to the development of more efficient and milder methods for constructing the sulfonamide linkage, moving beyond the traditional reliance on sulfonyl chlorides.

Transition Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Copper, Palladium)

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds in sulfonamides.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions offer a versatile and often inexpensive method for N-arylation of sulfonamides. capes.gov.br These reactions can be facilitated by amino acid ligands and are effective for coupling sulfonamides with aryl iodides and bromides. capes.gov.br A new method has been developed for the copper-catalyzed oxidative coupling between sodium sulfinates and amines, using oxygen or DMSO as the oxidant, to produce sulfonamides in good yields and with excellent chemoselectivity. rsc.org Mechanistic studies suggest this transformation may proceed through a single electron transfer (SET) pathway. rsc.org Furthermore, copper catalysis enables the coupling of sulfonamides with alkylamines to form N-sulfonylformamidines under mild conditions. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed methods provide a broad scope for the synthesis of aryl sulfonamides under mild conditions. nih.govacs.orgmit.edu One approach involves the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chlorides in situ that can then react with amines. nih.govacs.org Another strategy is the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates, which is tolerant of a wide range of functional groups. organic-chemistry.org Palladium catalysis also enables the sulfination of aryl halides, providing direct access to sulfones and sulfonamides. bohrium.com A significant advantage of some palladium-catalyzed methods is the avoidance of genotoxic intermediates, making them suitable for pharmaceutical applications. organic-chemistry.org

| Catalyst System | Reactants | Key Features |

| Copper(I) iodide with N-methylglycine or N,N-dimethylglycine | Aryl iodides/bromides and sulfonamides | Inexpensive and convenient for N-arylation. capes.gov.br |

| Copper catalyst with O2 or DMSO | Sodium sulfinates and amines | Oxidative coupling with good yields and chemoselectivity. rsc.org |

| Palladium(0) with biaryl phosphine (B1218219) ligand | Aryl nonaflates and primary sulfonamides | Broad functional group tolerance; avoids genotoxic intermediates. organic-chemistry.org |

| Palladium catalyst | Arylboronic acids and a sulfur dioxide source | Mild conditions for the preparation of arylsulfonyl chlorides and sulfonamides. nih.govacs.org |

Oxidative Sulfonylation and Sulfur Dioxide Insertion Methods

Modern synthetic strategies are increasingly focusing on more atom-economical and environmentally benign approaches, such as oxidative sulfonylation and the direct insertion of sulfur dioxide.

Oxidative Sulfonylation: This approach avoids the pre-formation of sulfonyl chlorides. One method involves the reaction of methyl sulfinates with lithium amides, followed by oxidation to yield sulfonamides. organic-chemistry.org Another strategy is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents. rsc.org

Sulfur Dioxide Insertion: The direct insertion of sulfur dioxide (SO2) into chemical bonds represents a highly efficient route to sulfonamides. bioengineer.org This method circumvents the need for pre-activated starting materials. bioengineer.org A novel approach involves the insertion of SO2 into the carbon-nitrogen (C-N) bonds of primary amines to directly form primary sulfonamides. bioengineer.orgchemrxiv.org This transformation is facilitated by a unique anomeric amide reagent that inverts the reactivity of the nitrogen atom. bioengineer.org The use of sulfur dioxide surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), in palladium-catalyzed three-component coupling reactions with arylboronic acids and hydrazines is another effective strategy. nih.govnih.gov

| Method | Key Reagents | Description |

| Oxidative Coupling | Thiols and amines with an oxidizing agent | Direct formation of the sulfonamide bond without pre-functionalization. rsc.org |

| SO2 Insertion into C-N bonds | Primary amines, SO2, and an anomeric amide reagent | Direct synthesis of primary sulfonamides by inserting SO2 into the C-N bond. bioengineer.orgchemrxiv.org |

| Palladium-catalyzed three-component coupling | Arylboronic acids, DABSO, and hydrazines | Efficient synthesis of aryl N-aminosulfonamides. nih.gov |

Derivatization Strategies for Analog Development

The development of analogs from the core structure of this compound is a key strategy for modulating its physicochemical properties and biological activity. Derivatization can be systematically approached by modifying three main regions of the molecule: the sulfonamide nitrogen, the naphthalene ring system, and the hydroxyl group. These modifications allow for the exploration of the structure-activity relationship (SAR) and the optimization of the compound for specific applications.

The nitrogen atom of the sulfonamide group is a primary site for chemical modification, offering a versatile handle for introducing a wide array of substituents. The general approach involves the reaction of a 5-hydroxynaphthalene-1-sulfonyl chloride precursor with various primary or secondary amines to yield the corresponding N-substituted sulfonamides. This condensation reaction is a cornerstone of sulfonamide chemistry. nih.gov For instance, studies on related naphthalene sulfonamides have shown that reacting naphthalenesulfonyl chloride with different amines, such as 3,4,5-trimethoxyaniline, in the presence of a base like triethylamine (B128534) (Et3N), effectively yields the desired N-aryl sulfonamides. nih.gov Similarly, N-alkyl sulfonamides can be prepared, as demonstrated by the synthesis of 4,5-dichloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide from the corresponding sulfonyl chloride and 1-naphthylmethylamine. nih.gov

More direct functionalization methods have also been explored. Specific methylation of the sulfonamide nitrogen can be achieved using reagents like (trimethylsilyl)diazomethane (TMSD), which has been shown to selectively methylate the N1 position of sulfonamides. nih.gov Another derivatization strategy involves the synthesis of N-hydroxy sulfonamides by treating the sulfonyl chloride precursor with hydroxylamine (B1172632) in the presence of a base such as magnesium oxide (MgO). rsc.org These N-hydroxylated derivatives serve as unique intermediates for further chemical transformations. rsc.org

The introduction of different groups at this position can significantly influence the compound's properties. For example, structure-activity relationship studies on related sulfonamides have indicated that incorporating substituents like a 4-methoxybenzyl group at the sulfonamide nitrogen can play a crucial role in their biological potency. nih.gov

Table 1: Methods for Functionalization at the Sulfonamide Nitrogen

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Condensation with Amines | 5-Hydroxynaphthalene-1-sulfonyl chloride, Primary/Secondary Amine, Base (e.g., Et3N) | N-Alkyl/N-Aryl Sulfonamides | nih.govnih.gov |

| N-Methylation | This compound, (Trimethylsilyl)diazomethane (TMSD) | N-Methyl Sulfonamide | nih.gov |

| N-Hydroxylation | 5-Hydroxynaphthalene-1-sulfonyl chloride, Hydroxylamine hydrochloride, MgO | N-Hydroxy Sulfonamide | rsc.org |

Alterations to the core bicyclic aromatic system and the hydroxyl substituent provide another avenue for analog development. The hydroxyl group itself can be readily modified through standard reactions. O-alkylation (ether formation) or O-acylation (ester formation) can be used to cap the hydroxyl group, which can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Modification of the naphthalene ring itself typically involves electrophilic aromatic substitution. The positions of any new substituents are directed by the existing groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the sulfonamide group is a deactivating, meta-directing group. Therefore, electrophilic attack is most likely to occur on the hydroxyl-bearing ring at positions ortho and para to the hydroxyl group. Potential reactions include nitration, halogenation, or Friedel-Crafts alkylation/acylation, leading to a variety of substituted naphthalene cores. The binding mode of the related dansylamide, where the naphthalene ring sits (B43327) in a hydrophobic pocket of an enzyme, suggests that substitutions on the ring system can have a significant impact on biological interactions. nih.gov

Table 2: Potential Modifications of the Naphthalene Ring and Hydroxyl Group

| Modification Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Hydroxyl Group | O-Alkylation | Alkyl halide, Base | Naphthyl ether derivative |

| Hydroxyl Group | O-Acylation | Acyl chloride, Base | Naphthyl ester derivative |

| Naphthalene Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-naphthalene derivative |

| Naphthalene Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-naphthalene derivative |

The synthesis of hybrid molecules, where the this compound scaffold is covalently linked to another distinct chemical entity, is a modern strategy in drug discovery. "Click chemistry," particularly the azide-alkyne cycloaddition, is an exceptionally powerful tool for this purpose due to its high efficiency, reliability, and biocompatibility. jk-sci.com

The strategy involves a two-step process. First, the this compound core is functionalized with either an alkyne or an azide (B81097) "handle." This could be achieved, for example, by alkylating the sulfonamide nitrogen or the hydroxyl group with a reagent containing the desired function (e.g., propargyl bromide to install an alkyne, or a tosyl azide to install an azide).

In the second step, this functionalized scaffold is "clicked" with a second molecule of interest that bears the complementary reactive group (an azide to react with the alkyne, or an alkyne to react with the azide). This reaction forms a stable, chemically inert 1,2,3-triazole ring that links the two molecular fragments. nih.gov

Two main catalytic systems are used for this cycloaddition, each providing a different regioisomeric product:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry and selectively yields 1,4-disubstituted triazoles. organic-chemistry.orgconfluore.com The reaction is often performed using a Cu(I) source, or a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. confluore.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : This method uses a ruthenium catalyst, such as a Cp*RuCl complex, and results in the opposite regioselectivity, exclusively forming 1,5-disubstituted triazoles. nih.govorganic-chemistry.org A key advantage of the ruthenium-catalyzed reaction is its ability to work with internal alkynes, not just terminal ones. nih.gov

This modular click chemistry approach allows for the rapid generation of large libraries of hybrid compounds, enabling the efficient exploration of new chemical space and the combination of pharmacophoric features from different molecular classes. jk-sci.com

Table 3: Click Chemistry Strategy for Hybrid Structure Synthesis

| Step | Description | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1 | Functionalization of the core scaffold with an alkyne or azide group. | - | Alkyne- or Azide-modified this compound | - |

| 2a | Cycloaddition with a complementary azide or alkyne fragment. | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted triazole-linked hybrid | organic-chemistry.orgconfluore.com |

| 2b | Cycloaddition with a complementary azide or alkyne fragment. | Ruthenium source (e.g., Cp*RuCl complexes) | 1,5-disubstituted triazole-linked hybrid | nih.govorganic-chemistry.org |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 5-Hydroxynaphthalene-1-sulfonamide in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the proton of the hydroxyl group (-OH), and the protons of the sulfonamide group (-SO₂NH₂). The aromatic protons typically appear in the downfield region, generally between 6.5 and 8.5 ppm, with their specific shifts and coupling patterns dictated by their positions on the fused ring system. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. The two protons of the primary sulfonamide group are also expected to give rise to a signal, which can sometimes be a broad singlet, with a chemical shift influenced by hydrogen bonding. For related sulfonamide structures, the proton of a secondary sulfonamide (–SO₂NH–) group is typically found in a range of 8.78 to 10.15 ppm. drugbank.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the ten carbon atoms of the naphthalene core. The carbon atom attached to the hydroxyl group (C5) would appear at a characteristic downfield shift (typically 150-160 ppm) due to the deshielding effect of the oxygen atom. The carbon atom bonded to the sulfonamide group (C1) would also be shifted downfield. The remaining eight aromatic carbons will have chemical shifts in the typical aromatic region (approximately 110-145 ppm).

There is no ¹⁹F nucleus in this compound, so ¹⁹F NMR spectroscopy is not applicable for the direct characterization of this specific compound.

A summary of expected NMR chemical shifts is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 |

| ¹H | Sulfonamide (-SO₂NH ₂) | Variable, potentially broad |

| ¹H | Hydroxyl (-OH ) | Variable, broad singlet |

| ¹³C | Aromatic (Ar-C) | 110 - 145 |

| ¹³C | Aromatic (Ar-C-OH) | 150 - 160 |

| ¹³C | Aromatic (Ar-C-SO₂) | Downfield shifted |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

N-H Stretch: One or two sharp bands around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the N-H bonds in the sulfonamide group.

Aromatic C-H Stretch: Signals typically appearing just above 3000 cm⁻¹.

S=O Stretch: Strong, characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂). For similar sulfonamides, these are observed in the ranges of 1320–1310 cm⁻¹ (asymmetric) and 1155–1143 cm⁻¹ (symmetric). drugbank.com

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

S-N Stretch: A band expected in the region of 914–895 cm⁻¹ for related compounds. drugbank.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The non-polar bonds, such as the C-C bonds of the naphthalene ring, are expected to show strong signals. The symmetric vibrations of the SO₂ group are also typically Raman active.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Asymmetric Stretch | Sulfonyl (S=O) | 1320 - 1310 | FTIR |

| Symmetric Stretch | Sulfonyl (S=O) | 1155 - 1143 | FTIR, Raman |

| Stretch | Sulfonamide (S-N) | 914 - 895 | FTIR |

| Stretch | Hydroxyl (O-H) | 3200 - 3600 | FTIR |

| Stretch | Amine (N-H) | 3300 - 3500 | FTIR |

| Stretch | Aromatic (C=C) | 1400 - 1600 | FTIR, Raman |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₉NO₃S) is approximately 223.25 g/mol .

High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation. The fragmentation of sulfonamides is well-studied. A primary fragmentation pathway involves the cleavage of the S-N bond, which for this compound would likely lead to the formation of a characteristic fragment ion. Another common fragmentation is the loss of SO₂.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound and are valuable for ion mobility-mass spectrometry studies.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 224.03760 | 143.2 |

| [M+Na]⁺ | 246.01954 | 152.9 |

| [M-H]⁻ | 222.02304 | 146.7 |

| [M+NH₄]⁺ | 241.06414 | 162.1 |

| [M+K]⁺ | 261.99348 | 148.5 |

| [M+H-H₂O]⁺ | 206.02758 | 138.0 |

Data sourced from PubChem.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The naphthalene ring system in this compound constitutes a large chromophore that is expected to absorb UV light strongly. The spectrum would likely show multiple absorption bands characteristic of the π → π* transitions of the aromatic system. The presence of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Naphthalene derivatives are often fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity.

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles.

This analysis would reveal:

The planarity of the naphthalene ring system.

The conformation of the sulfonamide group relative to the ring.

For related sulfonamides, powder X-ray diffraction (PXRD) has been used to confirm the formation of specific crystalline phases by comparing the experimental diffraction pattern to one simulated from single-crystal data. drugbank.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the 5-Hydroxynaphthalene-1-sulfonamide molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to determine its most stable three-dimensional conformation (geometry optimization). researchgate.net This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing accurate bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is the foundation for calculating other molecular properties. researchgate.netijcesen.com These ground-state calculations also yield crucial information about the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental results for validation.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predictions are valuable for assigning the signals observed in experimental spectra. chemicalbook.com

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be calculated using DFT. researchgate.net This allows for the assignment of specific absorption bands to the stretching and bending vibrations of its functional groups, such as the O-H of the hydroxyl group, the N-H and S=O of the sulfonamide group, and the C-C and C-H bonds of the naphthalene (B1677914) ring. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. researchgate.net This method predicts the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) range, which correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net These calculations can be performed in a vacuum or by incorporating solvent models to simulate the spectral behavior in different media. researchgate.net

Table 1: Spectroscopic Data for this compound This table includes experimental ¹H NMR data and illustrates the type of data obtained from theoretical IR and UV-Vis predictions.

| Parameter | Value/Range | Description/Assignment | Source |

|---|---|---|---|

| ¹H NMR (ppm in DMSO-d6) | 10.4 | Singlet, -OH proton | chemicalbook.com |

| 8.425 | Doublet, aromatic proton | chemicalbook.com | |

| 8.137 | Doublet, aromatic proton | chemicalbook.com | |

| 8.086 | Doublet, aromatic proton | chemicalbook.com | |

| 7.547 | Triplet, aromatic proton | chemicalbook.com | |

| 7.520 | Doublet, aromatic proton | chemicalbook.com | |

| 7.486 | Triplet, aromatic proton | chemicalbook.com | |

| 7.015 | Doublet, aromatic proton | chemicalbook.com | |

| Predicted IR (cm⁻¹) | ~3400-3500 | O-H stretching vibration | researchgate.netnih.gov |

| ~3300-3400 | N-H stretching vibrations | researchgate.netnih.gov | |

| ~1300-1350 & ~1150-1200 | Asymmetric & Symmetric SO₂ stretching | researchgate.netnih.gov | |

| ~1500-1600 | C=C aromatic ring stretching | researchgate.netnih.gov | |

| Predicted UV-Vis (nm) | ~280-330 | π → π* electronic transitions | researchgate.net |

The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting a molecule's reactive behavior. nih.gov It is calculated from the molecule's electron density and represents the net electrostatic effect of the total charge distribution (electrons and nuclei). nih.gov For this compound, the MEP map visually identifies the electron-rich and electron-poor regions.

Negative Potential Regions: These are typically found around electronegative atoms and are susceptible to electrophilic attack. For this molecule, strong negative potentials are expected around the oxygen atoms of the hydroxyl and sulfonamide groups.

Positive Potential Regions: These are located around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the protons of the sulfonamide's amine group, indicating sites for nucleophilic attack.

The MEP is crucial for analyzing non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This "lock and key" model evaluates the geometric and energetic compatibility between the ligand and its target. nih.gov

This compound has been identified as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle control. bindingdb.orgdrugbank.com Docking studies are used to place the molecule into the ATP-binding pocket of CDK2. The analysis focuses on identifying key intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, such as glutamic acid, glutamine, or leucine. nih.govnih.gov

Hydrophobic Interactions: The naphthalene ring system can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues like leucine, valine, and alanine. nih.gov

Electrostatic Interactions: The polar sulfonamide group can also participate in electrostatic interactions with charged residues. nih.gov

The results of docking simulations are often ranked using scoring functions, which estimate the binding affinity and stability of the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Analysis of this compound with CDK2 This table presents a hypothetical summary of results from a molecular docking simulation.

| Parameter | Details | Significance | Source |

|---|---|---|---|

| Protein Target | Cyclin-dependent kinase 2 (CDK2) | Key regulator of the cell cycle; a target for cancer therapy. | bindingdb.orgdrugbank.com |

| Binding Site | ATP-binding pocket | Competitive inhibition of ATP binding prevents kinase activity. | bindingdb.orgdrugbank.com |

| Key Interacting Residues (Hypothetical) | Leu83, Glu81, Asp86, Phe80 | These residues are commonly involved in ligand binding in the CDK2 active site. | nih.govnih.gov |

| Types of Interactions | Hydrogen bond from -OH to Glu81 backbone. Hydrogen bonds from -NH₂ to Leu83 carbonyl. π-stacking of naphthalene ring with Phe80. | These interactions anchor the inhibitor in the active site, ensuring potent inhibition. | nih.govnih.gov |

| Docking Score (Example) | -8.5 kcal/mol | A negative value indicates a favorable binding interaction. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein system over time. nih.gov An MD simulation begins with the docked complex, which is then placed in a simulated aqueous environment. nih.gov The simulation calculates the forces on all atoms and their subsequent movements over a period, typically nanoseconds, providing a trajectory of the system's evolution. nih.gov

For this compound, MD simulations can:

Assess the stability of the binding pose predicted by docking.

Analyze the flexibility of the ligand within the binding pocket and identify its dominant conformations.

Investigate the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. nih.gov

The simulation involves several steps, including energy minimization of the system, followed by equilibration phases (NVT and NPT ensembles) to bring the system to the desired temperature and pressure before the final production run. nih.gov

Mechanistic Investigations through Computational Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For instance, the synthesis of the sodium salt of this compound involves the reaction of disodium (B8443419) 1,5-naphthalenedisulfonate with caustic soda at high temperature and pressure. google.com

DFT calculations can be employed to model this nucleophilic aromatic substitution reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows researchers to:

Identify the rate-determining step of the reaction.

Visualize the geometry of the transition states.

Understand the role of the solvent and other reaction conditions.

Explore alternative reaction pathways and predict potential byproducts.

This computational approach provides a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Investigation of Biological Activity Mechanisms in Vitro and Preclinical Studies

Antimicrobial Activity Mechanisms in Non-Human Pathogens

The antimicrobial properties of sulfonamides extend beyond human pathogens. They are effective against a broad spectrum of gram-positive and gram-negative bacteria. nih.gov Their primary mechanism of action is the inhibition of dihydropteroate (B1496061) synthase, as detailed previously. wikipedia.orgpatsnap.com

Studies have demonstrated the efficacy of various sulfonamide derivatives against clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of certain chemical groups, such as electron-withdrawing groups, can significantly enhance the antimicrobial activity of sulfonamide compounds. nih.gov

Anti-Inflammatory Modulatory Pathways

Inflammation is a complex biological response involving various enzymes and signaling pathways. nih.gov Some sulfonamide derivatives have demonstrated anti-inflammatory properties. nih.gov This can be attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation. nih.govnih.gov By inhibiting these enzymes, certain compounds can reduce the production of pro-inflammatory molecules. nih.gov The anti-inflammatory effects of some flavonoids, for example, have been linked to their ability to target these pathways. nih.govnih.gov

Antiviral Action Mechanisms in Cellular Models

While direct studies on the antiviral mechanisms of 5-Hydroxynaphthalene-1-sulfonamide are limited, research on related naphthalenesulfonic acid and sulfonamide derivatives provides significant insights into its potential modes of action against various viruses. The primary antiviral strategies of these compound classes involve the inhibition of crucial viral enzymes and interference with viral entry and replication processes.

Sulfonamide derivatives have demonstrated a broad spectrum of antiviral activities, particularly against retroviruses like HIV. nih.gov One of the key mechanisms is the inhibition of HIV protease, an enzyme essential for the maturation of viral particles. nih.gov Additionally, non-nucleoside inhibitors of HIV reverse transcriptase and integrase that contain sulfonamide groups have been developed, highlighting the versatility of this chemical moiety in disrupting the viral life cycle. nih.gov Another novel approach involves the targeting of viral zinc finger proteins, where primary sulfonamide groups can induce the ejection of zinc ions, leading to the inhibition of viral replication. nih.gov This mechanism is particularly noteworthy as it may prevent the development of drug-resistant virus strains. nih.gov

Furthermore, some sulfonamides function as chemokine antagonists, which act as HIV entry inhibitors by blocking the virus's ability to bind to and enter host cells. nih.gov Research on naphthalenesulfonic acid derivatives has identified compounds that inhibit the cytopathic effects of HIV-1 and HIV-2. nih.gov For instance, certain derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid have shown potent and selective inhibition of virus-induced cell death in MT-4 cells. nih.gov The antiviral activity of these compounds is also attributed to the inhibition of HIV-1 reverse transcriptase. nih.gov

More recent studies have explored the potential of naphthyl derivatives as inhibitors of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV. nih.gov These derivatives can bind to the active site of the enzyme, inducing conformational changes that render it non-functional. nih.gov This inhibition is critical as PLpro is involved in viral replication and the suppression of the host's innate immune response. nih.gov

Table 1: Antiviral Mechanisms of Related Sulfonamide and Naphthalene (B1677914) Derivatives

| Compound Class | Virus Target | Mechanism of Action | Reference |

|---|---|---|---|

| Sulfonamide Derivatives | HIV | Protease Inhibition, Reverse Transcriptase Inhibition, Integrase Inhibition, Zinc Finger Targeting, Entry Inhibition | nih.gov |

| Naphthalenesulfonic Acid Derivatives | HIV-1, HIV-2 | Inhibition of Virus-Induced Cytopathogenicity, Reverse Transcriptase Inhibition | nih.gov |

| Naphthyl Derivatives | SARS-CoV | Papain-like Protease (PLpro) Inhibition | nih.gov |

| Naphthalimide Derivatives | Human Coronavirus, Herpes Simplex Virus | Inhibition of Viral Replication | researchgate.net |

Antioxidant and Neuroprotective Mechanisms

The neuroprotective potential of this compound and its analogs is closely linked to their antioxidant properties. Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases, and compounds that can mitigate this are of significant therapeutic interest.

The antioxidant activity of sulfonamide derivatives has been demonstrated in several studies. For example, novel sulfonamide derivatives of gallic acid have shown significant antioxidant and radical scavenging activities. nih.gov These compounds effectively reduce cellular reactive oxygen species (ROS) in human intestinal epithelial cells. nih.gov The fundamental mechanism of neuroprotection for many sulfonamide-based compounds is their antioxidant capacity. nih.gov

Polyphenolic compounds, a category that includes derivatives of this compound, are well-known for their neuroprotective effects, which are largely attributed to their antioxidant and anti-inflammatory properties. mdpi.combiotech-asia.org These compounds can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation. nih.gov For instance, hesperetin, a flavonoid, has been shown to protect cultured cortical cells from peroxide-induced damage and excitotoxicity. mdpi.com

The neuroprotective mechanisms often involve the modulation of cellular signaling pathways. For example, some compounds exert their effects by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes. nih.gov In vitro studies using rat pheochromocytoma (PC12) cells, a common model for neuronal cells, have shown that pretreatment with antioxidant compounds can increase cell viability and the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase when exposed to oxidative stress induced by hydrogen peroxide. Furthermore, these compounds can inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2.

Table 2: Antioxidant and Neuroprotective Effects of Related Compounds in Cellular Models

| Compound/Derivative | Cell Model | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Gallic Acid Sulfonamide Derivatives | HIEC-6 | Reduction of cellular ROS | Antioxidant activity | nih.gov |

| Hesperetin | Primary cultured cortical cells | Protection against peroxide-induced damage and excitotoxicity | Free radical scavenging | mdpi.com |

| Isocampneoside II | PC12 cells | Increased cell viability, enhanced antioxidant enzyme activity, decreased ROS | Free radical scavenging, inhibition of apoptosis |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Biological Potency

The biological potency of naphthalenesulfonamide derivatives is significantly influenced by specific structural features. For instance, in the context of inhibiting the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, the presence of an electron-donating group on the terminal phenyl groups of related naphthalene-based NRF2 activators was found to result in the most potent inhibitors. nih.gov

Furthermore, studies on sulfonamide derivatives as tubulin polymerization inhibitors have highlighted the importance of the naphthalen-1-yl moiety for potent antiproliferative activity. nih.gov Specifically, a compound with a naphthalen-1-yl group and a 4-methoxybenzyl group at the sulfonamide demonstrated significant anticancer activity. nih.gov This suggests that the combination of the naphthalene (B1677914) core with specific substituents is a key determinant of biological efficacy.

Impact of Naphthalene Substitution Patterns on Activity Profiles

The substitution pattern on the naphthalene ring system is a critical factor governing the biological activity of these compounds. Research has shown that a 1,4-substitution pattern on the naphthalene scaffold is optimal for certain biological activities, with other patterns leading to a complete loss of activity. nih.gov

In the context of tubulin polymerization inhibitors, the position of substituents on an associated phenyl ring also plays a role. For example, shifting a methoxy (B1213986) group from the 4-position to the 3-position on a phenyl ring attached to the sulfonamide resulted in decreased inhibitory activity. nih.gov Similarly, replacing a 4-methoxy group with a 4-methyl group led to a slight decrease in activity. nih.gov This demonstrates the sensitivity of the biological response to the precise placement of functional groups.

Role of the Sulfonamide Functional Group in Molecular Recognition and Binding

The sulfonamide functional group (-SO2NH2) is indispensable for the molecular recognition and binding of these compounds to their biological targets. acs.orgnih.gov This group is a key feature in many FDA-approved drugs. acs.org The sulfonamide oxygens are often crucial for binding, mimicking other functional groups and forming highly conserved interactions with proteins. acs.org

In some contexts, the sulfonamide group acts as a competitive antagonist and structural analogue of para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria. nih.gov The sulfonamide linkages have been found to be superior to other similar linkages in certain NRF2 activators. nih.gov Furthermore, the ability of the sulfonamide group to participate in hydrogen bonding and other intermolecular interactions is fundamental to its role in molecular recognition. nih.gov The conversion of an electron-withdrawing sulfonamide functionality into an electron-donating thioether linkage can dramatically alter the electronic properties and fluorescence of a molecule, highlighting the group's influence on molecular properties. acs.org

Correlation of Electronic and Steric Parameters with Biological Outcomes

The biological outcomes of naphthalenesulfonamide derivatives are closely correlated with their electronic and steric properties. The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact activity. For instance, electron-donating groups on terminal phenyl rings of certain naphthalene-based inhibitors enhance potency. nih.gov The electronic properties of the sulfonamide group itself are also critical, as its conversion can lead to significant changes in molecular behavior. acs.org

Steric factors, such as the size and shape of substituents, also play a major role. The presence of bulky groups at certain positions can lead to a decrease in activity, likely due to steric hindrance that prevents optimal binding to the target. acs.org Quantitative Structure-Activity Relationship (QSAR) studies on other classes of compounds have shown a significant correlation between electronic, steric, and lipophilic parameters and their anti-inflammatory activity, suggesting a similar relationship likely exists for naphthalenesulfonamides. nih.gov

Interactive Data Table: Biological Activity of Naphthalenesulfonamide Derivatives

| Compound | Substitution Pattern | Key Features | Biological Activity (IC50) | Target |

| Compound 5c | Naphthalen-1-yl and 4-methoxybenzyl at the sulfonamide | 4-methoxy group on phenyl ring | MCF-7: 0.51 ± 0.03 µM; A549: 0.33 ± 0.01 µM | Tubulin polymerization nih.gov |

| Compound 8a | Naphthalen-1-yl and 3-methoxybenzyl at the sulfonamide | 3-methoxy group on phenyl ring | Decreased activity compared to 5c | Tubulin polymerization nih.gov |

| Compound 8b | Naphthalen-1-yl and 4-methylbenzyl at the sulfonamide | 4-methyl group on phenyl ring | Slightly decreased activity compared to 5c | Tubulin polymerization nih.gov |

| Naphthalene 6a | 1,4-disubstituted naphthalene | Bis-carboxymethyl substitutions on sulfonamides | Potent NRF2 activator | KEAP1/NRF2 pathway nih.gov |

| Other Naphthalene Derivatives | Other than 1,4-substitution | Varied | Complete loss of activity | KEAP1/NRF2 pathway nih.gov |

Applications in Materials Science and Chemical Biology Research

Development of Naphthalene (B1677914) Sulfonamide-Based Functional Materials

The inherent properties of the naphthalene sulfonamide scaffold, such as its aromatic nature, fluorescence potential, and ability to participate in various chemical reactions, make it an attractive candidate for the creation of advanced functional materials.

Polymer and Coating Innovations

While direct polymerization of 5-Hydroxynaphthalene-1-sulfonamide is not extensively documented in dedicated research, the broader class of naphthalene sulfonates has been shown to be effective in surface coating applications. For instance, naphthalene trisulfonate, in combination with hafnium(IV) ions, can form complex coatings on various substrates, including titanium, glass, and nylon. nih.govresearchgate.net This versatility is attributed to the presence of both hydrophobic aromatic regions and hydrophilic sulfonate groups, which, along with metal ion-mediated cross-linking, facilitates the formation of robust and functional coatings. nih.govresearchgate.net These coatings can be further functionalized, for example, by grafting alginate and λ-carrageenan for nonbiofouling applications. nih.gov

The principle of using functionalized naphthalene derivatives in polymer science is further exemplified by the synthesis of sulfonated polynaphthoylenebenzimidazoles. researchgate.net These polymers, created through a one-step method, exhibit properties suitable for biosensing applications, highlighting the potential for naphthalene-based sulfonated compounds to be integrated into advanced polymer systems. researchgate.net

Dye and Pigment Precursors for Research Applications

The most established application of this compound and its corresponding sulfonic acid is as a precursor in the synthesis of dyes and pigments. The sodium salt, sodium 5-hydroxynaphthalene-1-sulfonate, is a key intermediate in the production of substantive and pigment dyestuffs. Its derivatives have been utilized in the formulation of various colors, including direct dark blue and bordeaux, for use in color lakes.

In the realm of research applications, this compound serves as a foundational element for creating azo dyes. The general synthesis involves the diazotization of an aromatic amine, which is then coupled with a nucleophilic compound like a naphthol derivative. cuhk.edu.hkresearchgate.netijche.ir Naphthalene-based azo dyes have been synthesized and their performance on polyester (B1180765) fibers has been evaluated, demonstrating their potential in textile applications. researchgate.netnih.gov These dyes often exhibit interesting solvatochromic behavior, where their color changes depending on the polarity of the solvent, a property that is valuable in chemical sensing research. researchgate.net Furthermore, the synthesis of novel azo dyes from various aromatic amines and their application on cotton fabric have been explored, yielding shades from yellow to reddish-orange with good fastness properties.

Use as Chemical Probes and Intermediates in Organic Synthesis

The fluorescent properties inherent to the naphthalene moiety, combined with the reactive nature of the hydroxyl and sulfonamide groups, make this compound and its derivatives valuable as chemical probes and synthetic intermediates.

Derivatives of naphthalene sulfonamides have been successfully developed as fluorescent probes for a variety of applications. For instance, sulfonamide-containing naphthalimides have been synthesized and characterized as tumor-targeting fluorescent probes for noninvasive cancer detection. nih.gov These probes have shown the ability to be taken up by melanoma cells, enabling green fluorescent imaging. nih.gov Naphthalene-based fluorescent sensors have also been designed for the detection of metal ions, such as Al³⁺, and for bioimaging in living cells. mdpi.com The general principle involves the chelation of the metal ion by the probe, leading to a detectable change in its fluorescence properties.

As a synthetic intermediate, this compound provides a versatile starting point for the construction of more complex molecules. The hydroxyl and sulfonamide groups can be chemically modified to introduce new functionalities, and the naphthalene core can be further elaborated. For example, 1-hydroxy-2,4-diformylnaphthalene, a derivative of 1-naphthol (B170400), has been used to synthesize a fluorescent probe for the detection of sulfite (B76179) and bisulfite ions. nih.gov This demonstrates the utility of functionalized naphthalenes in creating targeted sensing molecules.

Research into Bioactive Textiles and Smart Materials

The development of textiles with enhanced functionalities, such as antimicrobial properties or the ability to respond to stimuli, is a growing area of research. While the direct application of this compound in this field is an emerging area, related compounds have shown significant promise.

The concept of bioactive textiles often involves the integration of compounds that can inhibit microbial growth. researchgate.netnih.govktu.edu Research has shown that novel bioactive phenazine (B1670421) dyes can be synthesized enzymatically from aminonaphthalene sulfonic acid isomers. mdpi.com These dyes exhibit both excellent dyeing properties and antimicrobial and antioxidative activity, making them highly suitable for medical textiles. mdpi.com This suggests a potential pathway for developing bioactive textiles based on derivatives of this compound. The broader field of bioactive finishes for textiles explores the use of various natural and synthetic compounds to impart functions like UV protection and moisture-wicking. aalto.fi

Smart materials, which can respond to external stimuli such as light, temperature, or pH, represent another frontier in materials science. sci-hub.semdpi.com While specific research on smart materials incorporating this compound is limited, the fundamental properties of naphthalene-based fluorescent probes lay the groundwork for such applications. For example, a fluorescent and colorimetric probe based on naphthalene diimide has been developed for the detection of copper ions, even in the form of test strips, showcasing the potential for creating simple and effective sensors. rsc.org

Future Perspectives and Emerging Research Directions

Design of Next-Generation 5-Hydroxynaphthalene-1-sulfonamide Analogs with Enhanced Specificity

The quest for more precise and effective therapeutic agents drives the design of next-generation analogs of this compound. The naphthalene (B1677914) scaffold provides a versatile platform for structural modifications aimed at improving target specificity and potency. mdpi.com By strategically altering functional groups on the naphthalene ring and the sulfonamide moiety, chemists can fine-tune the molecule's interaction with its biological targets.

One key approach involves the synthesis of hybrid molecules that merge the this compound core with other biologically active heterocycles. mdpi.com This strategy aims to create new chemical entities with potentially improved affinity, reduced toxicity, and better pharmacokinetic profiles. mdpi.com The introduction of substituents, such as fluoro groups, is another established strategy in drug design to enhance metabolic stability and binding affinity. nih.gov

Exploration of Novel Biological Targets and Modalities for Research

While the interaction of this compound with certain enzymes is known, the full spectrum of its biological activity remains an active area of investigation. Researchers are exploring its potential to modulate novel biological targets, which could lead to its application in new therapeutic areas.

One identified target of this compound is Cyclin-dependent kinase 2 (CDK2). idrblab.netdrugbank.comlabshare.cndrugbank.com CDK2 is a serine/threonine-protein kinase crucial for cell cycle control, particularly at the G1-S transition, and is involved in meiosis. idrblab.netdrugbank.comuniprot.org It plays a role in promoting the E2F transcriptional program, initiating DNA synthesis, and modulating G2 progression. idrblab.netuniprot.org The activity of CDK2 is at its peak during the S and G2 phases of the cell cycle. idrblab.netuniprot.org This interaction opens up avenues for research into its potential as an inhibitor in contexts where CDK2 activity is dysregulated.

Another protein of interest is Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis. biorxiv.orgresearchgate.netpdbj.org The interaction between this compound and PKM2 has been studied using techniques like cryo-electron microscopy (cryo-EM). biorxiv.orgresearchgate.netpdbj.org This suggests a potential role for the compound in metabolic regulation.

The exploration of these and other potential targets is crucial for uncovering the full therapeutic potential of this compound and its derivatives.

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly focusing on developing environmentally friendly and cost-effective manufacturing processes. rsc.org For sulfonamides like this compound, this translates to a shift away from traditional synthetic methods that often involve hazardous reagents and organic solvents. researchgate.netmdpi.com

Recent advancements in green chemistry offer promising alternatives. researchgate.net These include:

Solvent-free mechanochemical synthesis: This one-pot, two-step procedure uses solid sodium hypochlorite (B82951) for the synthesis of sulfonamides, offering an environmentally friendly and cost-effective approach. rsc.org

Water as a solvent: The use of water as a solvent for the synthesis of sulfonamides under mild conditions is a significant step towards greener processes. researchgate.netmdpi.comscilit.com

Metal-free catalysis: Researchers are exploring metal-free photoredox-catalyzed reactions for sulfonylation, utilizing green solvents like a mixture of acetonitrile (B52724) and water. organic-chemistry.org

Microwave-assisted synthesis: This method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts with good functional group tolerance and high yields. organic-chemistry.org

These sustainable approaches not only reduce the environmental impact of production but can also lead to more efficient and economical manufacturing processes. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of this compound and its analogs is no exception. researchgate.net Computational approaches are being employed to accelerate various stages of the discovery pipeline. researchgate.netfrontiersin.org

Key applications of AI and ML in this context include:

Virtual Screening: AI-powered platforms can screen vast libraries of virtual compounds to identify potential hits with desired biological activities. scielo.org.mx This significantly reduces the time and cost associated with initial screening.

Structure-Based Drug Design: Computational tools are used to model the interaction between ligands and their target proteins, aiding in the rational design of more potent and selective inhibitors. nih.gov Techniques like molecular docking and molecular dynamics simulations provide insights into binding affinities and mechanisms. nih.govfrontiersin.org

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the development process. researchgate.netfrontiersin.org

Cryo-EM Image Analysis: Deep learning models are being developed to efficiently align cryo-EM images, which is a crucial step in determining the 3D structures of protein-ligand complexes. biorxiv.org This accelerates the process of structure-based drug discovery. biorxiv.org

By leveraging the power of AI and ML, researchers can expedite the discovery and optimization of novel this compound-based therapeutics. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-Hydroxynaphthalene-1-sulfonamide, and how can purity be optimized?

The synthesis typically involves sulfonation of naphthalene derivatives followed by amidation. For example, sulfonation at the 1-position of naphthalene using concentrated sulfuric acid under controlled temperature (e.g., 40–60°C) yields 5-hydroxynaphthalene-1-sulfonic acid, which can then undergo amidation via reaction with ammonia or amine derivatives . Purification steps, such as recrystallization or column chromatography, are critical to remove byproducts like unreacted sulfonic acid or residual solvents. Analytical techniques like HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography) should be used to monitor reaction progress and purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the sulfonamide group’s presence (e.g., chemical shifts at δ 7.5–8.5 ppm for aromatic protons) and substitution patterns .

- FT-IR : Peaks near 1320–1380 cm (S=O stretching) and 1150–1200 cm (S-N stretching) are indicative of sulfonamide groups.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for quantifying purity and identifying impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure conditions. To address this:

- Systematic Review : Compare data across studies using criteria like OECD guidelines for toxicity testing .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) using liver microsomes or cell lines to identify species-specific detoxification processes .

- Dose-Response Analysis : Use nonlinear regression models to assess threshold effects and establish NOAEL (No Observed Adverse Effect Level) .

Q. What computational approaches are suitable for predicting the reactivity and environmental fate of this compound?

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, aiding in understanding degradation pathways .

- QSAR (Quantitative Structure-Activity Relationship) : Model logP (octanol-water partition coefficient) to estimate bioaccumulation potential .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) or environmental matrices (e.g., soil organic matter) .

Q. How can experimental design account for the compound’s photostability and hydrolytic degradation in environmental studies?

- Photolysis Studies : Expose the compound to UV light (e.g., 254 nm) in aqueous solutions and monitor degradation via LC-MS. Control variables include pH, dissolved oxygen, and light intensity .

- Hydrolysis Experiments : Test stability under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 25°C and 50°C. Use kinetic modeling to derive half-lives .

- Degradation Byproducts : Identify intermediates using HRMS (High-Resolution Mass Spectrometry) and compare with databases like PubChem .

Methodological Guidance

Q. What strategies are recommended for analyzing sulfonamide mixtures containing this compound?

- Chromatographic Separation : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve structurally similar sulfonamides. Adjust gradient elution to optimize retention times .

- Mass Spectrometry : Employ MRM (Multiple Reaction Monitoring) in LC-MS/MS for selective quantification, targeting characteristic fragment ions (e.g., m/z transitions specific to the sulfonamide group) .

Q. How can researchers design studies to investigate the compound’s role in azo dye synthesis or coordination chemistry?

- Azo Coupling Reactions : React this compound with diazonium salts under alkaline conditions. Monitor coupling efficiency via UV-Vis spectroscopy (λ~400–500 nm for azo bonds) .

- Coordination Complexes : Test metal-binding affinity (e.g., Cu, Fe) using potentiometric titrations or ESI-MS (Electrospray Ionization Mass Spectrometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.